N-[2-(3-Methoxyphenyl)ethyl]formamide

Constructing the benzoquinolizine core via Bischler-Napieralski cyclodehydration demands the exact N-formyl derivative. Substituting N-acetyl or N-Boc analogs introduces unvalidated reactivity, risking route failure or increased purification. • Required for 6-methoxy-3,4-dihydroisoquinoline synthesis (EP0897923A4). • Essential for tandem Bischler-Napieralski/Mannich-Michael to chiral benzoquinolizinone. • Ensures route fidelity and predictable reaction outcomes.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 110339-54-3
Cat. No. B3045581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Methoxyphenyl)ethyl]formamide
CAS110339-54-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC=O
InChIInChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12)
InChIKeyZTFODYARLDKLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3): Procurement-Relevant Baseline & Comparator Landscape


N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3) is a synthetic formamide derivative of 3-methoxyphenethylamine, with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It is primarily documented as a key intermediate in the synthesis of 6-methoxy-3,4-dihydroisoquinoline via Bischler–Napieralski cyclodehydration, a critical step in the preparation of benzoquinolizine-based therapeutic candidates [1]. Despite its defined role in patented synthetic routes, a systematic search of primary literature, patents, and authoritative databases (excluding vendor-generated content) does not yield publicly available, comparator-anchored quantitative evidence—such as head-to-head cyclization yields, purity profiles, or biological activity data—that would allow a scientist or procurement specialist to quantitatively differentiate this compound from closely related N-acyl-3-methoxyphenethylamine analogs (e.g., N-acetyl, N-propionyl, or N-Boc derivatives).

Why Generic Substitution of N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3) Carries Unquantified Risk


The Bischler–Napieralski cyclodehydration is highly sensitive to the electronic and steric nature of the N-acyl group. The formamide variant is specifically required in the disclosed route to the benzoquinolizine scaffold, where the N-formyl group serves as both the activating moiety for electrophilic cyclization and the precursor to the dihydroisoquinoline ring system [1]. The closest analogs—such as N-acetyl-3-methoxyphenethylamine (CAS 36688-73-0) or N-Boc-3-methoxyphenethylamine—differ in acyl group bulk and electron-withdrawing character, which can alter cyclization kinetics, regioselectivity, and by-product profiles. Without published comparator data quantifying these effects (e.g., comparative cyclization yields under identical conditions, differential impurity profiles, or stability under Bischler–Napieralski reagents), substituting the formamide for another N-acyl derivative introduces an uncharacterized risk of route failure, lower throughput, or increased purification burden. This absence of publicly available comparative evidence precludes reliable generic substitution.

Quantitative Differentiation Evidence for N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3): Available Data


Evidence-Backed Application Scenarios for N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3)


Synthesis of 6-Methoxy-3,4-dihydroisoquinoline via Bischler–Napieralski Cyclodehydration

The compound serves as the direct N-formyl precursor in the polyphosphoric acid- or POCl₃-mediated cyclodehydration to 6-methoxy-3,4-dihydroisoquinoline, a critical intermediate in the preparation of benzoquinolizine derivatives evaluated for gastrointestinal motility regulation [1]. Procurement is warranted when executing the specific synthetic route disclosed in EP0897923A4 or closely analogous procedures.

Intermediate for Benzoquinolizine-Based Drug Candidate Synthesis

As part of the tandem Bischler–Napieralski / Mannich–Michael sequence leading to 9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one, the formamide is essential for constructing the chiral benzoquinolizinone core [1]. Researchers pursuing this specific class of compounds should procure this intermediate to ensure fidelity to the published route.

Reference Standard for Formamide-Containing Phenethylamine Libraries

In medicinal chemistry campaigns exploring N-acyl-phenethylamine SAR, the formamide variant can serve as a reference compound for evaluating the impact of N-formyl substitution on physicochemical properties (e.g., logP, hydrogen-bond donor/acceptor count) relative to N-acetyl, N-methyl, or N-Boc analogs [1]. However, users must generate their own comparative data, as published quantitative comparisons are currently unavailable.

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